Pyridazine-3-carboxylic acid;hydrochloride
Overview
Description
Pyridazine-3-carboxylic acid;hydrochloride is a heterocyclic compound that contains a pyridazine ring with a carboxylic acid group at the third position and a hydrochloride salt form. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridazine-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with 1,4-dicarbonyl compounds. The reaction typically requires acidic or basic conditions and can be catalyzed by transition metals . Another method involves the reaction of hydrazine with acetylenic ketones, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of pyridazine-3-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Pyridazine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazine-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include various pyridazine derivatives with different functional groups, which can exhibit diverse pharmacological activities .
Scientific Research Applications
Pyridazine-3-carboxylic acid;hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Pyridazine derivatives are explored for their therapeutic potential in treating various diseases, including hypertension and inflammation.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of pyridazine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways to reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives such as pyridazinone and pyridazine-3-carbonitrile. These compounds share the pyridazine ring structure but differ in their functional groups and pharmacological activities .
Uniqueness
Pyridazine-3-carboxylic acid;hydrochloride is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
pyridazine-3-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2.ClH/c8-5(9)4-2-1-3-6-7-4;/h1-3H,(H,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDLKQFDZHQPBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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